molecular formula C20H24N6O2S B2829882 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-41-4

3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Katalognummer: B2829882
CAS-Nummer: 1013819-41-4
Molekulargewicht: 412.51
InChI-Schlüssel: DDZZUKZXWMHTJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a phenylsulfonyl-piperazine moiety at the 3-position and a 3,4,5-trimethylpyrazole group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX and WinGX being instrumental in refining crystal structures .

Eigenschaften

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-16(2)23-26(17(15)3)20-10-9-19(21-22-20)24-11-13-25(14-12-24)29(27,28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZZUKZXWMHTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Pyrazole Group: The 3,4,5-trimethylpyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with 3,4,5-trimethylpyrazole under basic conditions.

    Attachment of the Piperazine Group: The phenylsulfonyl piperazine is then attached to the pyridazine core through a nucleophilic aromatic substitution reaction, often facilitated by a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.

    Reduction: Reduction reactions may target the nitrogens in the piperazine ring or the pyrazole moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group could yield sulfone derivatives, while reduction of the piperazine ring might produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several pyridazine derivatives. A notable analogue is 3-{4-[(2,4-difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS: 1013757-17-9), which substitutes the phenylsulfonyl group with a 2,4-difluorophenylsulfonyl moiety and replaces the 3,4,5-trimethylpyrazole with a 3-methylpyrazole . Key differences include:

  • Steric Impact : The 3,4,5-trimethylpyrazole in the target compound introduces greater steric hindrance, which may reduce off-target interactions but could also limit membrane permeability.

Another analogue, 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, features a chlorophenoxypropyl-piperazine group and a chlorine atom at the 3-position of pyridazine .

Crystallographic and Computational Insights

Computational modeling could predict that the trimethylpyrazole group induces torsional strain in the pyridazine ring, affecting conformational flexibility and intermolecular interactions.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, and it features a piperazine ring substituted with a phenylsulfonyl group and a pyridazine moiety with a trimethylpyrazole substituent. The structure is critical for its interaction with biological targets.

Molecular Structure Overview

PropertyValue
Molecular FormulaC18H24N4O2SC_{18}H_{24}N_{4}O_{2}S
Molecular Weight372.47 g/mol
IUPAC Name3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
SMILESCC(C)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)c3ccccc3

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of various enzymes. For instance, derivatives of piperazine have shown significant inhibitory activity against human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The presence of the phenylsulfonyl group may enhance binding affinity to the enzyme's active site.

2. Receptor Modulation

The compound's structure suggests potential interactions with serotonin receptors (5-HT receptors), which play a vital role in mood regulation and cognitive functions. Compounds that target these receptors can be beneficial in treating psychiatric disorders . Specifically, the modulation of 5-HT6 receptors has been linked to therapeutic effects in conditions like schizophrenia and anxiety .

3. Antimicrobial Activity

Preliminary studies on related piperazine derivatives have demonstrated antimicrobial properties, indicating that the compound may possess similar activities against various bacterial strains. The sulfonamide group is known for its antibacterial effects, which could be leveraged in developing new antibiotics .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds similar to our target showed significant reductions in depression-like behaviors when administered at specific dosages, suggesting potential for further development as antidepressants .

Case Study 2: Anticancer Properties

Another research highlighted the synthesis of piperazine-based compounds that exhibited cytotoxic effects against several cancer cell lines. The study concluded that modifications to the piperazine structure could enhance anticancer activity, warranting further exploration into our compound's efficacy against tumor cells .

Case Study 3: Neuroprotective Effects

In vitro studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is essential for developing treatments for neurodegenerative diseases .

Q & A

Q. Optimization factors :

  • Temperature control (e.g., 0–80°C depending on step).
  • Solvent selection (e.g., DMF for polar aprotic conditions, THF for coupling reactions).
  • Catalysts (e.g., Pd catalysts for cross-coupling) .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological approaches include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substitution patterns and regiochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • HPLC or UPLC with UV/Vis detection to assess purity (>95% typically required for biological assays) .

Q. Example workflow :

Use TLC to monitor reaction progress.

Purify via column chromatography (silica gel, gradient elution).

Confirm final structure with X-ray crystallography if single crystals are obtainable .

Advanced: How can researchers optimize reaction yields for the sulfonylation step?

Yield optimization requires addressing:

  • Steric hindrance : Use bulky sulfonylating agents (e.g., 4-substituted aryl sulfonyl chlorides) to improve reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilicity of sulfonyl chlorides .
  • Base selection : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate the reaction by scavenging HCl .

Q. Data-driven approach :

  • Design a factorial experiment varying solvent, base, and temperature.
  • Use LC-MS to quantify intermediates and byproducts .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Contradictions (e.g., antiviral vs. antibacterial activity in pyridazine derivatives) may arise from:

  • Structural variations : Minor substituent changes (e.g., Cl vs. CF₃ groups) alter target binding .
  • Assay conditions : Differences in cell lines, incubation times, or endpoint measurements .

Q. Resolution strategy :

Conduct side-by-side assays using identical protocols for the target compound and its analogs.

Perform molecular docking studies to compare binding modes with putative targets (e.g., viral proteases or bacterial enzymes) .

Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

Q. Design principles :

  • Variable groups : Systematically modify the pyrazole (e.g., 3,4,5-trimethyl vs. 3-methyl) and sulfonyl substituents .
  • Biological testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

Q. Example SAR Table :

Compound ModificationBiological Activity (IC₅₀)TargetReference
3,4,5-Trimethylpyrazole12 nM (Antiviral)Viral polymerase
3-Methylpyrazole45 nM (Antibacterial)Bacterial topoisomerase

Advanced: How to design long-term stability studies for this compound under varying storage conditions?

Q. Protocol :

  • Stress testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 1–6 months .
  • Analytical endpoints : Monitor degradation via HPLC for purity loss and LC-MS for byproduct identification .

Q. Key parameters :

  • Degradation kinetics : Fit data to Arrhenius models to predict shelf life .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. Tools and workflows :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : Model binding stability with serum albumin to predict plasma half-life .

Validation : Compare in silico results with in vitro assays (e.g., Caco-2 permeability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.